(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid
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Overview
Description
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid is a chiral organic compound with a unique structure characterized by its cyclopentane ring substituted with two methyl groups, a ketone, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective saponification of a precursor compound using pig liver esterase. This method includes the following steps :
Preparation of Nitrodiol: A mixture of glutaric dialdehyde, nitromethane, and methanol is reacted with sodium hydroxide at low temperatures. The resulting solution is neutralized and purified to obtain nitrodiol.
Acetylation: The nitrodiol is then acetylated using acetic anhydride and sulfuric acid to form nitrodiacetate.
Enantioselective Saponification: The nitrodiacetate is subjected to enantioselective saponification using pig liver esterase in a phosphate buffer, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by reaction with alcohols or amines.
Major Products
The major products formed from these reactions include various derivatives such as esters, amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis, aiding in the construction of complex molecules with specific stereochemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of drugs with specific chiral properties.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, its carboxylic acid group can form hydrogen bonds with active sites, while the ketone and methyl groups contribute to hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,1’R)-Nepetalinic acid: A monocyclic monoterpenoid with similar stereochemistry and applications in research.
(1R,2R,3S,5R)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: A compound with a similar chiral center configuration used in pharmacological studies.
Uniqueness
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, making it a valuable compound for studying chiral interactions and developing enantioselective synthesis methods.
Properties
CAS No. |
921210-58-4 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(1R,2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-3-6(9)7(5(4)2)8(10)11/h4-5,7H,3H2,1-2H3,(H,10,11)/t4-,5+,7+/m0/s1 |
InChI Key |
ULSQSYZPZBSCCO-HBPOCXIASA-N |
Isomeric SMILES |
C[C@H]1CC(=O)[C@@H]([C@@H]1C)C(=O)O |
Canonical SMILES |
CC1CC(=O)C(C1C)C(=O)O |
Origin of Product |
United States |
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